

Introduction: The Acridine Scaffold and its Saturated Analogue

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Compound of Interest

Compound Name: **1,2,3,4,5,6,7,8-Octahydroacridine**

Cat. No.: **B159204**

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The acridine nucleus is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including its role as a DNA intercalator and enzyme inhibitor.^[1] The partially or fully saturated derivatives of this tricyclic system offer a three-dimensional architecture that departs from the planarity of the aromatic parent, providing new vectors for molecular design and interaction with biological targets. **1,2,3,4,5,6,7,8-Octahydroacridine** (OHA) represents a fully saturated version of the two external rings, retaining the central pyridine ring. This unique structural motif makes it a valuable and versatile building block in the synthesis of complex molecules, particularly in the development of novel analgesics, anti-inflammatory agents, and antimicrobial compounds.^{[2][3]}

Core Molecular Profile

The fundamental physicochemical properties of **1,2,3,4,5,6,7,8-octahydroacridine** are crucial for its application in synthetic and medicinal chemistry. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.

Property	Value	Source(s)
Molecular Weight	187.28 g/mol (or 187.29 g/mol)	[2] [4] [5] [6] [7]
Molecular Formula	C ₁₃ H ₁₇ N	[2] [4] [5] [6] [7]
CAS Number	1658-08-8	[2] [4] [5] [7]
Appearance	White to light yellow/orange crystalline powder	[2] [7]
Melting Point	68 - 71 °C	[2]
IUPAC Name	1,2,3,4,5,6,7,8-octahydroacridine	[4] [6]
InChI Key	LLCXJIQXTXEQID-UHFFFAOYSA-N	[5] [8]
Purity (Typical)	≥ 97% (GC)	[2]

Synthesis and Mechanistic Considerations

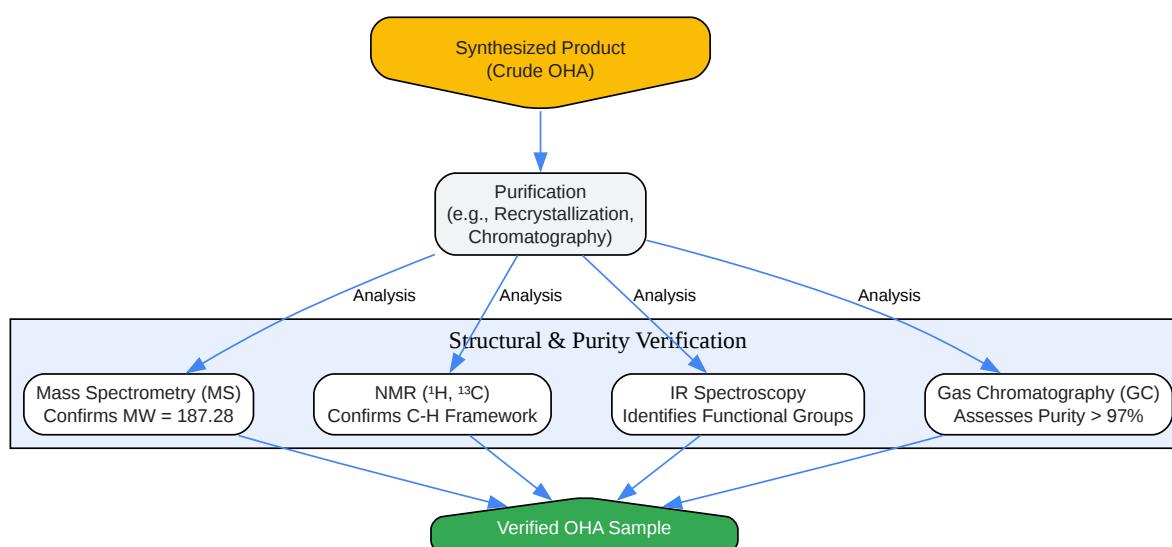
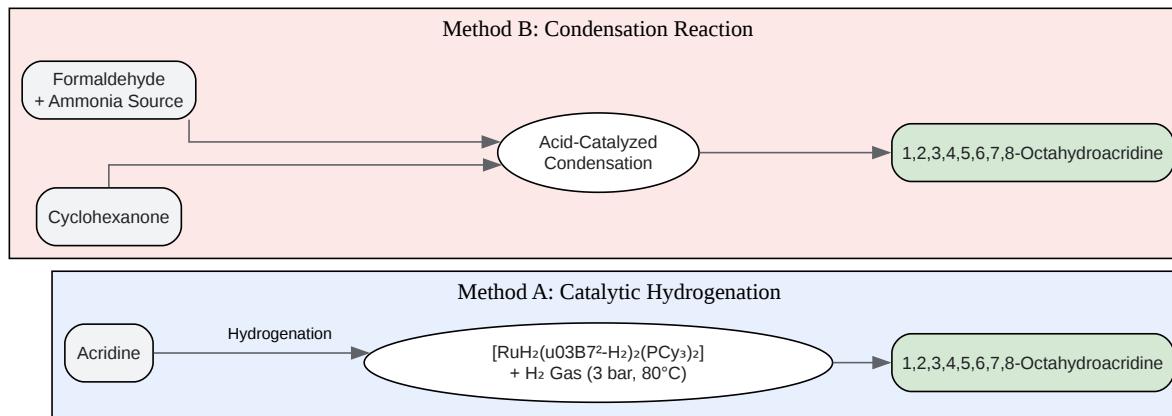
The synthesis of **1,2,3,4,5,6,7,8-octahydroacridine** can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent methods are the catalytic hydrogenation of acridine and the condensation reaction of cyclohexanone.

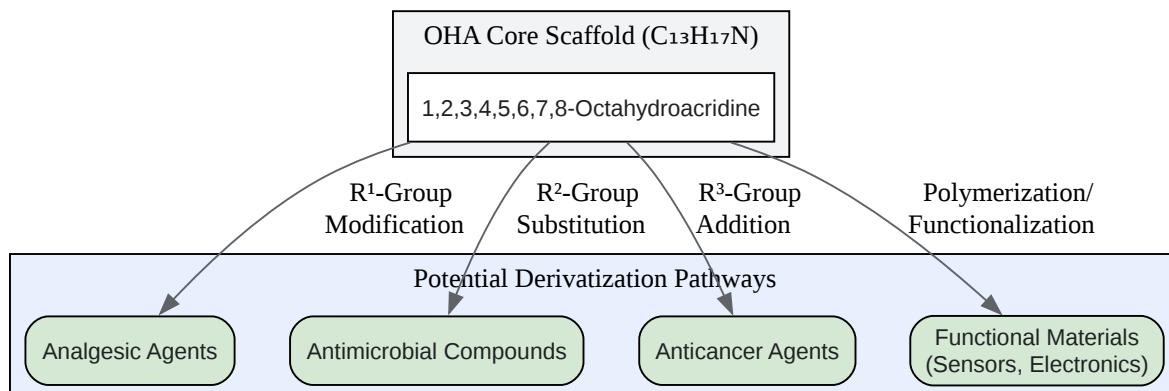
Catalytic Hydrogenation of Acridine

This method involves the reduction of the aromatic acridine core. A key challenge is achieving regioselective hydrogenation. Homogeneous catalysts, such as certain ruthenium complexes, have demonstrated the ability to selectively reduce the outer carbocyclic rings under mild conditions while leaving the central nitrogen-containing ring intact.[\[4\]](#) This approach is favored for its directness when acridine is a readily available starting material.

Condensation of Cyclohexanone

An alternative and widely cited method involves the acid-catalyzed condensation of cyclohexanone with formaldehyde and an ammonia source.^[9] This pathway builds the tricyclic system from simpler, acyclic precursors and is often advantageous for large-scale synthesis due to the low cost of the starting materials. The mechanism proceeds through the formation of intermediate enamines and subsequent cyclization and dehydration steps to form the stable octahydroacridine ring system.





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